Griseofulvin
Overview
Description
Griseofulvin is an antifungal polyketide metabolite primarily produced by ascomycetes. It was commercially introduced in 1959 and has been widely used to treat dermatophyte infections, such as ringworm, athlete’s foot, and fungal infections of the scalp, fingernails, and toenails . This compound works by interfering with fungal mitosis, making it a valuable tool in combating fungal infections .
Mechanism of Action
Target of Action
Griseofulvin primarily targets the microtubules and keratin precursor cells in the body . Microtubules are a component of the cell’s cytoskeleton and are involved in numerous cellular processes, including mitosis, or cell division . Keratin precursor cells, on the other hand, are cells that will eventually produce keratin, a key structural material in the outer layer of human skin .
Mode of Action
This compound interacts with its targets by binding to them. It binds to tubulin , a protein that makes up microtubules, thereby interfering with microtubule function and inhibiting mitosis . This disruption of cell division primarily affects dermatophytes, a type of fungi, thus inhibiting their growth .
In addition, this compound binds to keratin in keratin precursor cells, making them resistant to fungal infections . The drug reaches its site of action only when hair or skin is replaced by the keratin-griseofulvin complex .
Biochemical Pathways
It is known that the drug disrupts the process of mitosis in fungal cells by interfering with the function of spindle and cytoplasmic microtubules . This alters the processing for mitosis and also underlying information for deposition of fungal cell walls .
Pharmacokinetics
This compound exhibits variable bioavailability, ranging from 25% to 70% . It is metabolized in the liver through demethylation and glucuronidation, and has an elimination half-life of 9 to 24 hours . Following oral administration, this compound is deposited in the keratin precursor cells and has a greater affinity for diseased tissue . The drug is tightly bound to the new keratin, which becomes highly resistant to fungal invasions .
Result of Action
The primary result of this compound’s action is the inhibition of growth in dermatophytes, a type of fungi . By disrupting cell division and making keratin precursor cells resistant to fungal infections, this compound effectively treats a variety of superficial tinea infections and fungal infections of the fingernails and toes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption may be improved if given after a high-fat meal . Furthermore, the drug’s efficacy can be affected by the presence of disease in the body, as this compound has a greater affinity for diseased tissue . .
Biochemical Analysis
Biochemical Properties
Griseofulvin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound and its metabolites, including 6-desmethylthis compound (6-DMG) and 4-desmethylthis compound (4-DMG), have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting mitosis and cell division in human cancer cells . It also arrests hepatitis C virus replication . In tumor cell lines, this compound inhibits tumor growth and several forms of cancer cell proliferation by suppressing spindle microtubule dynamics, mitotic arrest, and cell death in multipolar spindles .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits fungal cell mitosis and nuclear acid synthesis . It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . Furthermore, this compound disrupts the mitotic spindle by suppressing spindle microtubule dynamics .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. A this compound-producing fungal culture of the Xylariaceae family was analyzed through a series of spatial and temporal mapping experiments . The solubility of this compound in buffer solutions (pH 2.0 and 7.4), 1-octanol, and hexane was measured in the temperature range 293.15-313.15K by the shake flask method .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound is administered for dermatophyte infections in dogs, cats, calves, horses, and other domestic and exotic animal species . It can cause a variety of acute and chronic toxic effects, including liver and thyroid cancer in rodents, abnormal germ cell maturation, teratogenicity, and embroyotoxicity in various species .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a mycotoxic metabolic product of Penicillium spp . This compound biosynthetic pathway initiates the synthesis of this compound by combining one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone of benzophenone .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It enters the dermatophyte through energy-dependent transport processes, binds to the fungal microtubules, interfering the microtubule function, thus inhibiting mitosis .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant. This compound induces metaphase arrest and polyploidization in plant cells in culture; after which a process of chromosome segregation follows . It triggers other fungal hyphae to “curl” imparting the name “curling factor” as its original descriptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Griseofulvin is produced industrially by fermenting the fungus Penicillium griseofulvum . The biosynthesis involves the formation of a 14-carbon poly-β-keto chain by a type I iterative polyketide synthase via iterative addition of six malonyl-CoA to an acyl-CoA starter unit .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Penicillium griseofulvum in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Griseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different pharmacological properties and improved therapeutic profiles .
Scientific Research Applications
Griseofulvin has a wide range of scientific research applications:
Biology: It is employed in research on fungal cell division and the mechanisms of antifungal resistance.
Medicine: this compound is used to treat dermatophyte infections and has shown potential in disrupting mitosis and cell division in human cancer cells.
Industry: this compound is used in the pharmaceutical industry for the production of antifungal medications.
Comparison with Similar Compounds
Terbinafine: Another antifungal agent used to treat dermatophyte infections.
Itraconazole: An antifungal medication used to treat a variety of fungal infections.
Fluconazole: Another antifungal agent with a different mechanism of action, primarily used to treat systemic fungal infections.
Uniqueness of Griseofulvin: this compound is unique in its ability to bind to keratin and disrupt fungal mitosis, making it particularly effective for treating dermatophyte infections .
Properties
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-RBHXEPJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
Record name | GRISEOFULVIN | |
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DSSTOX Substance ID |
DTXSID8020674 | |
Record name | Griseofulvin | |
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Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |
Record name | GRISEOFULVIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |
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Mechanism of Action |
Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis., Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue. | |
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Color/Form |
STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
126-07-8, 2884-22-2 | |
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Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
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Melting Point |
428 °F (NTP, 1992), 220 °C | |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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